N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzenesulfonamide
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Overview
Description
N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a nitro group, and a benzenesulfonamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzenesulfonamide typically involves multiple steps. One common method starts with the nitration of 2-(trifluoromethyl)aniline to introduce the nitro group. This is followed by a coupling reaction with 3-bromopropylbenzenesulfonamide under basic conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The trifluoromethyl group can be involved in reduction reactions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction reactions or substituted sulfonamides from nucleophilic substitution.
Scientific Research Applications
N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The sulfonamide moiety can enhance the compound’s solubility and bioavailability, facilitating its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzylamine
- 4-(Trifluoromethyl)benzylamine
- 4-Nitrobenzenesulfonamide
Uniqueness
N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzenesulfonamide stands out due to the combination of its functional groups, which confer unique chemical reactivity and biological activity. The presence of both nitro and trifluoromethyl groups enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
N-[3-[4-nitro-2-(trifluoromethyl)anilino]propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O4S/c17-16(18,19)14-11-12(22(23)24)7-8-15(14)20-9-4-10-21-27(25,26)13-5-2-1-3-6-13/h1-3,5-8,11,20-21H,4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCDFHQJYOLVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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